钛酸钠

描述

Sodium titanate is a chemical compound that is widely used in various scientific research applications due to its unique properties. It is a sodium salt of titanium acid and is available in different forms such as powder, granules, and fibers. Sodium titanate has a wide range of applications in the fields of material science, nanotechnology, and biotechnology.

科学研究应用

离子交换材料:钛酸钠是有效的无机离子交换剂,特别适用于从高碱性、中性和弱酸性溶液中去除金属。它们已被用于诸如从核废料中分离锶和α放射性同位素的过程 (Hobbs, 2011)。

危险阳离子的去除:层状钛酸盐中间层中的钠阳离子显示出高效率,可有效去除和固定危险金属阳离子,如Ag+、Cu2+、Pb2+和Eu3+,从水中。这种应用对于净化和安全处理放射性和重金属阳离子至关重要 (Li et al., 2012)。

钠离子电池的阳极材料:钛酸钠已被探索作为钠离子电池(SIBs)的有前途的阳极材料,特别是当与石墨烯网络一起合成以增强其电导率和循环稳定性时 (Zhou et al., 2016)。

生物活性和医疗应用:钛酸钠在模拟体液中暴露时表现出生物活性,具有各种医疗应用的潜力。表面结构和离子交换性质在这些应用中起着重要作用 (Becker et al., 2007)。

光催化:钛酸钠纳米棒已被用于光催化降解污染物,在紫外光和可见光下表现出高效率。这使它们在废水处理应用中非常有用 (Chang et al., 2018)。

酯交换反应:通过溶胶-凝胶法合成的钛酸钠已被用作酯交换反应中的催化剂,表现出高稳定性和效率 (Marciniuk et al., 2014)。

超级电容器:已合成出水合层状钛酸钠材料用作超级电容器的电极,具有高比电容和稳定的电化学循环 (Abd Aziz et al., 2013)。

电池中的相变机制:钛酸钠的相变机制,特别是经过退火后,对于调节其结构和性质以用于钠离子电池至关重要 (Liu et al., 2017)。

作用机制

Target of Action

Sodium titanate (NaTNT) is a promising material for energy applications . It is primarily used as a catalyst in chemical syntheses for the production of biofuel precursors . It has also been evaluated for its photocatalytic reduction of nitric oxide (NO) .

Mode of Action

Sodium titanate interacts with its targets through its unique structural properties. The nanotubular morphology of sodium titanate, which is dependent on the synthesis conditions, plays a crucial role in its interaction with targets . For instance, sodium titanate nanotubes have been used to insert transition magnetic metals (Fe, Ni, Co) for specific applications . The nanotubular structure breaks down during the calcination process, leading to the formation of TiO2 nanoparticles .

Biochemical Pathways

Sodium titanate affects various biochemical pathways, particularly those involved in energy storage and photocatalysis . It has been used in the photocatalytic degradation of NO , and its ion exchange capacity allows it to improve its properties by replacing Na+ cations with transition metal or rare earth ions .

Pharmacokinetics

For instance, sodium titanate anodes synthesized via “chimie-douce” methods generally require a post-synthesis dehydration step . Their crystal structures are sensitive to heating conditions, resulting in distinct sodium storage performance .

Result of Action

The result of sodium titanate’s action is largely dependent on its application. In the context of photocatalytic degradation of NO, sodium titanate displayed better performance in the reduction of NO compared to impregnated samples . In the context of energy storage, sodium titanate anodes heated at lower temperatures with layered structures deliver larger capacities than those heated at high temperatures with tunnel structures .

Action Environment

The action, efficacy, and stability of sodium titanate are influenced by environmental factors. For instance, the structural properties of sodium titanate nanotubes, including the presence of structural water and the emergence of mixed phases due to the interchange between H and Na, are strongly dependent on the synthesis conditions . Additionally, the photocatalytic activity of sodium titanate can be influenced by factors such as the flow rate of NO and the UV irradiation source .

未来方向

There have been promising strides in the use of sodium titanate in energy storage. Given its high charge storage capacity, research is exploring its potential as an anode material in sodium-ion batteries . Sodium-ion batteries represent a potentially safer and more abundant alternative to lithium-ion batteries, making the study of sodium titanate in this context incredibly vital . Additionally, sodium titanate’s ion-exchange properties are being leveraged for the development of innovative water treatment technologies .

属性

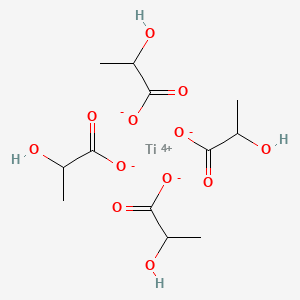

IUPAC Name |

disodium;bis[(oxido(oxo)titanio)oxy]-oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.7O.3Ti/q2*+1;;;;;;2*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROMGGTZECPEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)O[Ti](=O)O[Ti](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O7Ti3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12034-36-5 | |

| Record name | Disodium trititanium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and structure of sodium titanate?

A1: Sodium titanate exists in various forms with different stoichiometries. Some common ones include Na2Ti3O7, Na2Ti6O13, and NaTi3O6(OH)·2H2O. These compounds possess layered or tunnel structures formed by TiO6 octahedra, with sodium ions residing in the interlayer spaces. [, , , , ]

Q2: How does the presence of structural water affect sodium titanate's properties?

A2: Structural water in sodium titanate, such as in NaTi3O6(OH)·2H2O, can significantly influence its electrochemical properties. Studies have shown that removing interlayer water leads to a morphology change, transforming ultrafine nanowires into crystalline nanorods. [] This dehydration also induces a structural shift from layered NaTi3O6(OH)·2H2O to tunnel-structured Na2Ti6O13. [] The removal of water enhances sodium ion diffusion within the TiO6 octahedral layers, resulting in improved rate capability and cycling performance for battery applications. []

Q3: What spectroscopic techniques are commonly employed to characterize sodium titanate?

A3: Researchers commonly use techniques like X-ray diffraction (XRD) to determine the crystal structure and phase composition of sodium titanate. [, , , , , , ] Additionally, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) help visualize the morphology and size of the nanostructures. [, , , , , ] Other techniques, like X-ray absorption spectroscopy (XAS) and Raman spectroscopy, can provide insights into the local atomic environment and bonding characteristics. [, , ]

Q4: How does the calcination atmosphere affect the characteristics of sodium titanate nanostructures?

A4: Calcination atmosphere significantly affects sodium titanate characteristics. Studies show that calcination under reducing conditions, compared to oxidizing conditions, favors the formation of Na2Ti6O13-type sodium titanates with nanorod morphology. [] The choice of calcination atmosphere can be optimized depending on the desired phase and morphology for specific applications. []

Q5: What is the thermal stability of sodium titanate nanotubes synthesized by different methods?

A5: The thermal stability of sodium titanate nanotubes varies with the synthesis method. Microwave-assisted hydrothermal synthesis yields nanotubes with higher thermal stability compared to those synthesized by conventional hydrothermal methods. [] The tube structure collapses at temperatures above 500°C for conventionally synthesized nanotubes, while those produced via microwave heating remain stable up to 600°C. []

Q6: How is sodium titanate used in water purification?

A6: Sodium titanate acts as an effective ion exchanger for water purification. [, , , ] Its layered structure allows for the selective adsorption of cations like strontium (Sr2+), even in the presence of competing ions like cesium (Cs+) or other metal cations. [, , ] This selectivity makes sodium titanate valuable for removing radioactive strontium from contaminated water. [, , ]

Q7: Can you elaborate on the mechanism of strontium adsorption by sodium titanate?

A7: Strontium adsorption onto sodium titanate primarily follows a surface precipitation mechanism. [] The adsorbed strontium ions react with the titanate framework, leading to the formation of a strontium titanate structure on the material's surface. [] This process effectively removes strontium from the aqueous solution.

Q8: What factors influence the adsorption capacity of sodium titanate for pollutants like methylene blue?

A8: The adsorption capacity of sodium titanate for pollutants like methylene blue is significantly influenced by its morphology and surface area. Hierarchical flower-like sodium titanate architectures, assembled from one-dimensional nanoribbons, exhibit a high surface area and demonstrate excellent removal capacity for methylene blue. [] The adsorption process often follows a pseudo-second-order kinetic model, suggesting that surface adsorption and intraparticle diffusion are the controlling mechanisms. [, ]

Q9: How is sodium titanate employed as a catalyst in biodiesel production?

A9: Sodium titanates, particularly those with nanotubular structures, exhibit catalytic activity in biodiesel production through transesterification reactions. [, ] Their effectiveness can be further enhanced by doping with potassium, which increases their basicity. [] The presence of medium and strong basic sites on the surface of potassium-doped sodium titanate nanotubes promotes the conversion of soybean oil to biodiesel in the presence of methanol. []

Q10: Can the photocatalytic activity of sodium titanate be improved?

A10: Yes, incorporating dopants like nickel oxide (NiO) into sodium titanate-TiO2 composites can enhance photocatalytic efficiency. [] The p-type semiconductor nature of NiO, coupled with the unique structural properties of sodium titanate, contributes to improved charge separation and light absorption, ultimately enhancing photocatalytic activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)